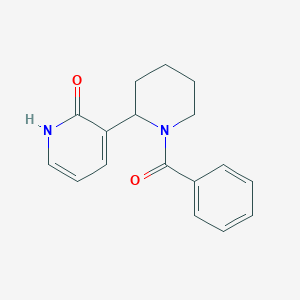
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is an organic compound that features a benzimidazole ring fused with a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one typically involves the introduction of a pyrrole ring to a benzimidazole structure. One common method includes the reaction of 2-mercapto-5-aminobenzimidazole with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid and anhydrous sodium acetate. The reaction is carried out at 50°C for 4 hours, followed by neutralization with sodium hydroxide and crystallization using ethyl acetate and n-hexane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzimidazole ring .
Scientific Research Applications
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including gastrointestinal disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole
- 2-mercapto-5-nitrobenzimidazole
- 2,5-dimethoxytetrahydrofuran
Uniqueness
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a benzimidazole and pyrrole ring makes it particularly versatile for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-pyrrol-1-yl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H9N3O/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15) |
InChI Key |
QGCWORNUIDJVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)



![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)






![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
